molecular formula C20H22F3N5O B1684610 N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine CAS No. 1025065-69-3

N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine

Cat. No. B1684610
CAS RN: 1025065-69-3
M. Wt: 405.4 g/mol
InChI Key: MHXGEROHKGDZGO-UHFFFAOYSA-N
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Description

SGI-1776 is a small molecule inhibitor that targets the Pim family of kinases, which includes Pim-1, Pim-2, and Pim-3. These kinases are serine/threonine kinases involved in various cellular processes such as cell cycle progression, apoptosis, and drug resistance. SGI-1776 has shown potential in the treatment of various cancers, particularly hematological malignancies like acute myeloid leukemia and chronic lymphocytic leukemia .

Scientific Research Applications

SGI-1776 has been extensively studied for its potential in cancer treatment. It has shown efficacy in inducing apoptosis in cancer cells by inhibiting Pim kinases, which are overexpressed in various cancers. The compound has been evaluated in preclinical models of acute myeloid leukemia, chronic lymphocytic leukemia, and mantle cell lymphoma. It has also been studied for its potential to sensitize multidrug-resistant cancer cells to chemotherapy .

Safety and Hazards

The compound is labeled with the GHS07 pictogram. It has hazard statements H302, H315, H319, and H335. Precautionary measures include P261 and P305+P351+P338 .

Mechanism of Action

SGI-1776 exerts its effects by inhibiting the activity of Pim kinases. These kinases are involved in the phosphorylation of various substrates that regulate cell survival, proliferation, and apoptosis. By inhibiting Pim kinases, SGI-1776 reduces the phosphorylation of key proteins such as c-Myc and Mcl-1, leading to decreased cell survival and increased apoptosis. The compound also inhibits RNA and protein synthesis, further contributing to its cytotoxic effects .

Biochemical Analysis

Biochemical Properties

SGI-1776 inhibits Pim-1, Pim-2, and Pim-3 . It affects survival pathways by interacting with multiple substrates. The phosphorylation of traditional Pim kinase targets, c-Myc (Ser62) and 4E-BP1 (Thr36/Thr47), were both decreased in actively cycling acute myeloid leukemia (AML) cell lines MV-4-11, MOLM-13, and OCI-AML-3 .

Cellular Effects

Treatment of AML cells with SGI-1776 results in a concentration-dependent induction of apoptosis . It also reduces cell proliferation, decreases invasive ability, increases caspase-3 activity, and induces apoptosis, cell cycle arrest, and mitochondrial depolarization .

Molecular Mechanism

SGI-1776 down-regulates the Pim-1 expression and inhibits Pim-1 kinase activity . It also reduces the levels of antiapoptotic proteins Bcl-2, Bcl-x L, XIAP, and proapoptotic Bak and Bax .

Temporal Effects in Laboratory Settings

The effects of SGI-1776 on AML cells over time have been observed in laboratory settings. A significant reduction in Mcl-1 was observed, which was correlated with inhibition of global RNA and protein synthesis and MCL-1 transcript decline after SGI-1776 treatment .

Dosage Effects in Animal Models

In animal models, studies with mice bearing MV-4-11 tumors showed efficacy with SGI-1776 . The effects of SGI-1776 vary with different dosages, but specific threshold effects or toxic effects at high doses have not been reported.

Metabolic Pathways

It is known to interact with Pim kinases, which have numerous targets including regulators of transcription, translation, cell cycle, survival, and drug resistance .

Preparation Methods

SGI-1776 is synthesized through a series of chemical reactions starting from 1,4-dibromo-trans-2-butene. The synthetic route involves the preparation of a 3-bromo-6-chloro-imidazo[1,2-b]pyridazine scaffold in three steps.

Chemical Reactions Analysis

SGI-1776 undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the compound to enhance its activity.

    Substitution: Common reagents used in these reactions include aryl boronic acids and aliphatic amines. .

Comparison with Similar Compounds

SGI-1776 is part of a class of compounds known as imidazo[1,2-b]pyridazines. Similar compounds include other Pim kinase inhibitors such as AZD1208, LGH447, and PIM447. Compared to these compounds, SGI-1776 has shown potent activity against all three Pim kinases with nanomolar inhibitory concentrations. it was discontinued in phase 1 clinical trials due to a narrow therapeutic window .

List of Similar Compounds:

  • AZD1208
  • LGH447
  • PIM447

properties

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N5O/c1-27-9-7-14(8-10-27)12-24-18-5-6-19-25-13-17(28(19)26-18)15-3-2-4-16(11-15)29-20(21,22)23/h2-6,11,13-14H,7-10,12H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXGEROHKGDZGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC2=NN3C(=NC=C3C4=CC(=CC=C4)OC(F)(F)F)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647329
Record name N-[(1-Methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1025065-69-3
Record name SGI-1776
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025065693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SGI-1776
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12494
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-[(1-Methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SGI-1776
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A 100 mL round bottom flask was charged with a magnetic stir bar, toluene (17.45 mL), 6-chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine hydrochloride (550 mg, 1.57 mmol) (EN02141-06), Pd2dba3 (144 mg, 0.16 mmol), 2'-(dicyclohexylphosphino)-N,N-dimethylbiphenyl-2-amine (185 mg, 0.47 mmol),sodium tert-butoxide (604 mg, 6.28 mmol), and (1-methylpiperidin-4-yl)methanamine (302 mg, 2.36 mmol). The mixture was degassed with argon, the vessel fitted with a reflux condenser, and then placed in an oil bath heated to 110 °C with stirring for 16 h. The mixture was cooled to rt, pre-absorbed onto silca gel (~ 10 g) and purified on silica gel (80 g) using MeOH/DCM (1:3) as eluent to afford the title compound, .N-((1-methylpiperidin-4-yl)methyl)-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazin-6-amine (391 mg, 55.6 %) as an off white solid. 110 mg of this pure free base was dissolved in anhydrous MeOH and 32 uL of conc. H2SO4 were added. The mixture was stirred for 10 min. ar rt before being conc. in vacuo. The crude solids were triturated with diethyl ether and collected via vacuum filtration to afford the title compound as its bis(bisulfate).
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0.00628 mol
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Synthesis routes and methods II

Procedure details

A 300 ml round bottom lfask was charged with a magnetic stir bar, toluene (39 ml), 6-chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine (1.1 g, 3.51 mmol), Pd2(dba)3 (0.321 g, 0.35 mmol), 2-(DIMETHYLAMINO)-2'-(DICYCLOHEXYLPHOSPHINO)BIPHENYL (0.414 g, 1.05 mmol), SODIUM TERT-BUTOXIDE (1.011 g, 10.52 mmol), and (1-methylpiperidin-4-yl)methanamine (0.674 g, 5.26 mmol). The mixture was degassed with N2, the vessel fitted with a reflux condenser, and then placed in an oil bath heated to 110 °C for 16hrs. The mixture was cooled to r.t, filtered throught a bed of celite, washed with methanol, the filtrate was concentrated, the residue was pre-absorbed onto silca gel (~10g) and purified with ISCO (eluent methanol/DCM (1/3) to afford the title compound N-((1-methylpiperidin-4-yl)methyl)-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazin-6-amine (0.510 g, 35.9 %). (Note: the ligand I used was old) (note: tried direct displacement under microwave radiation at 180°C in 4MHCl or KOtBu in methoxyethanol; both condition didn't result in the desired product).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine
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N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine
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N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine
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N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine
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N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine
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N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine

Q & A

Q1: What is the primary molecular target of SGI-1776?

A1: SGI-1776 is a potent small molecule inhibitor of the PIM (proviral integration site for moloney murine leukemia virus) kinase family. [, , , , , , , ] It demonstrates nanomolar inhibitory activity against PIM-1, PIM-2, and PIM-3. [, , , , ]

Q2: How does SGI-1776 interact with PIM kinases?

A2: SGI-1776 acts as an ATP-competitive inhibitor, binding to the hinge region of PIM kinases, a unique ATP-binding pocket. [, ]

Q3: What are the downstream effects of SGI-1776 mediated PIM kinase inhibition?

A3: SGI-1776 disrupts multiple signaling pathways implicated in cell survival, proliferation, and drug resistance:

  • Apoptosis: SGI-1776 induces apoptosis in various cancer cells by:
    • Reducing phosphorylation of the pro-apoptotic protein BAD (BCL2 Associated Agonist Of Cell Death). [, , , , , ]
    • Decreasing the expression of MCL-1 (Induced myeloid leukemia cell differentiation protein Mcl-1), a pro-survival BCL-2 family member. [, , , ]
    • Increasing the expression of pro-apoptotic proteins such as BIM (Bcl-2-like protein 11) and FasL (Fas ligand). []
  • Cell cycle arrest: SGI-1776 can induce G1 cell cycle arrest in some cancer cell lines by:
    • Inhibiting the phosphorylation of cell cycle regulators p21Cip1/Waf1/p27kip1. [, , , ]
  • Transcription and Translation: SGI-1776 affects gene expression by:
    • Reducing the phosphorylation of c-MYC (MYC proto-oncogene, bHLH transcription factor), a key transcription factor involved in cell growth and proliferation. [, , , , , , ]
    • Decreasing global RNA and protein synthesis. [, , ]
    • Inhibiting the phosphorylation of 4E-BP1 (eIF4E-binding protein 1), a regulator of translation. [, , ]
  • Drug resistance: SGI-1776 may modulate drug resistance by:
    • Inhibiting drug transport mediated by the ATP-binding cassette (ABC) transporters P-glycoprotein (Pgp; MDR1; ABCB1) and breast cancer resistance protein (BCRP; ABCG2). [, , ]
    • Decreasing surface expression of ABCB1 and ABCG2. []

Q4: How does the structure of SGI-1776 contribute to its activity and selectivity for PIM kinases?

A5: While detailed structure-activity relationship (SAR) studies are not explicitly discussed in these abstracts, some studies highlight that modifications to the R1 and R2 groups of the imidazo[1,2-b]pyridazine scaffold significantly impact PIM kinase inhibition. [, ] Introduction of hydrophobic moieties at R1 and small ring substituents with 1 or 2 -CH2 spacers at the 6-amine position are crucial for enhancing PIM-1 kinase inhibition. []

Q5: Have researchers developed second-generation PIM inhibitors based on the SGI-1776 scaffold?

A6: Yes, researchers have developed second-generation PIM inhibitors with improved potency and pharmacological profiles compared to SGI-1776. [] These newer inhibitors exhibit enhanced potency against the PIM kinase family and demonstrate favorable hERG and CYP inhibition profiles, potentially leading to improved safety and efficacy. []

Q6: What are the key preclinical findings supporting SGI-1776 as a potential anticancer agent?

A6: SGI-1776 demonstrates promising preclinical activity in various in vitro and in vivo models:

  • In vitro: Inhibits the proliferation and induces apoptosis of various cancer cell lines, including AML, ALL, myeloma, prostate cancer, ovarian cancer, and others. [, , , , , , , , , , , , ]
  • In vivo: Demonstrates significant tumor growth inhibition in xenograft models of AML, ALL, and prostate cancer. [, , , , ]
  • Synergy with other agents: Enhances the efficacy of conventional chemotherapeutic agents, such as cytarabine and taxanes, in preclinical models. [, , ] Exhibits synergistic effects when combined with other targeted therapies, including JAK inhibitors and HDAC inhibitors. [, , ]

Q7: What are the future directions for research on SGI-1776 and PIM kinase inhibitors?

A10: * Development of safer and more selective PIM inhibitors: Research is ongoing to develop second-generation PIM inhibitors with improved pharmacological profiles and reduced toxicity. [, ]* Identification of optimal therapeutic combinations: Preclinical studies highlight the potential of combining PIM inhibitors with other targeted therapies or chemotherapies to overcome resistance and enhance efficacy. [, , , , ] Further research is needed to identify the most effective combinations and optimize treatment strategies.* Elucidating mechanisms of resistance: Understanding the mechanisms underlying resistance to PIM inhibitors is crucial for developing strategies to overcome it and improve long-term treatment outcomes. []* Exploring PIM kinase inhibition in other diseases: Given the role of PIM kinases in various cellular processes, their inhibition might hold therapeutic potential in other diseases beyond cancer. []

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